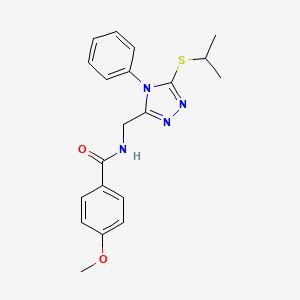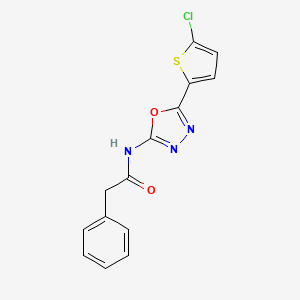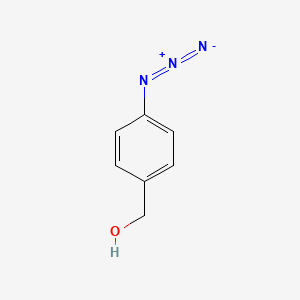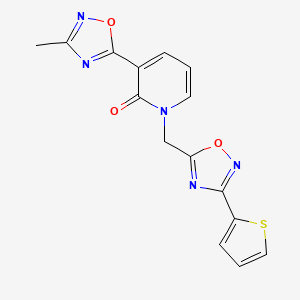
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H11N5O3S and its molecular weight is 341.35. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- The compound is involved in the synthesis of various heterocyclic structures, including oxadiazoles and thiadiazoles, which are relevant in the development of materials with specific properties (Dürüst, Ağirbaş, & Sümengen, 1991).
- In the field of coordination chemistry, this compound contributes to the formation of one-dimensional polymeric complexes, which have potential applications in materials science (Hou et al., 2013).
Photoluminescent Properties
- Research indicates that derivatives of this compound demonstrate promising photoluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic applications (Shih et al., 2015).
Optical and Electronic Applications
- The compound has been used in nonlinear optical studies, showing potential in applications like optical power limiting, an important aspect in the protection of optical sensors and human eyes from intense light sources (Poornesh et al., 2010).
Potential Anticancer Activities
- Some derivatives of this compound have been investigated for their anticancer activities, suggesting their use in medicinal chemistry for the development of new therapeutic agents (Redda & Gangapuram, 2007).
Antimicrobial Properties
- Research has been conducted on the antimicrobial activities of related compounds, indicating the potential of these derivatives in the development of new antimicrobial agents (Bayrak et al., 2009).
properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S/c1-9-16-14(23-18-9)10-4-2-6-20(15(10)21)8-12-17-13(19-22-12)11-5-3-7-24-11/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCOOLHCYNFCSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B2391339.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide](/img/structure/B2391341.png)
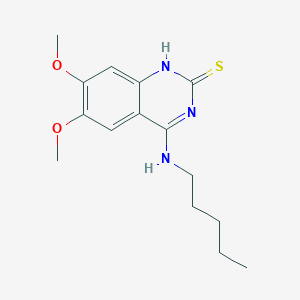
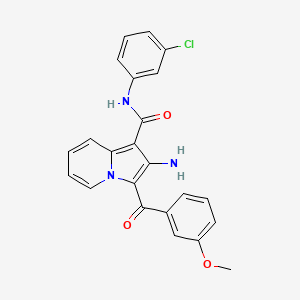
![N-(2-morpholin-4-ylphenyl)(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)carboxami de](/img/structure/B2391347.png)


![6-((2-(cyclohexylamino)-2-oxoethyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2391352.png)
